molecular formula C6H11NO B1376756 N-(cyclopropylmethyl)-N-methylformamide CAS No. 1481768-45-9

N-(cyclopropylmethyl)-N-methylformamide

Cat. No.: B1376756
CAS No.: 1481768-45-9
M. Wt: 113.16 g/mol
InChI Key: ZHVSCAKFSPGVKF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-methylformamide: is an organic compound characterized by the presence of a cyclopropylmethyl group and a methyl group attached to a formamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry: In chemistry, N-(cyclopropylmethyl)-N-methylformamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Its structural features can be exploited to design molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-(cyclopropylmethyl)-N-methylformamide” would require appropriate safety measures. These might include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use as a building block in the synthesis of more complex molecules, or its potential use in pharmaceuticals or other industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-N-methylformamide typically involves the reaction of cyclopropylmethylamine with methyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-N-methylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Comparison with Similar Compounds

Uniqueness: N-(cyclopropylmethyl)-N-methylformamide is unique due to its combination of a cyclopropylmethyl group and a formamide moiety.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7(5-8)4-6-2-3-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVSCAKFSPGVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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